

C.I. Direct Black 80: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: C.I. Direct Black 80

Cat. No.: B15555778

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For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Direct Black 80, identified by CAS number 8003-69-8 and Colour Index number 31600, is a trisazo anionic dye.^[1] It is widely utilized in the textile, paper, and leather industries for its efficacy in dyeing cellulosic fibers such as cotton and rayon.^{[1][2][3]} This technical guide provides an in-depth overview of the chemical and physical properties of **C.I. Direct Black 80**, detailed experimental protocols for its analysis, and an exploration of its mechanism of action and toxicological considerations. While not a therapeutic agent, its metabolic byproducts are of interest in toxicological studies, providing relevant data for professionals in drug development and safety assessment.

Chemical and Physical Properties

C.I. Direct Black 80 is a complex organic molecule with the molecular formula $C_{36}H_{23}N_8Na_3O_{11}S_3$.^{[1][2][3][4][5]} It presents as a bluish-black to black, odorless powder.^{[1][4][6]} Key quantitative properties are summarized in the tables below for ease of reference.

Table 1: Chemical Identifiers and Molecular Properties

Property	Value	Source
CAS Number	8003-69-8	[1][2][3][4][6][7]
C.I. Number	31600	[1][2][4][7]
Molecular Formula	C ₃₆ H ₂₃ N ₈ Na ₃ O ₁₁ S ₃	[1][2][3][4][5]
Molecular Weight	908.78 g/mol	[2][3][5]
Chemical Class	Trisazo Dye	[1][3][7]
IUPAC Name	trisodium;6-amino-3-[[7-[[4-[(4-amino-7-sulfonatonaphthalen-1-yl)diazenyl]phenyl]diazenyl]-8-hydroxy-6-sulfonatonaphthalen-2-yl]diazenyl]-4-hydroxynaphthalene-2-sulfonate	[4]

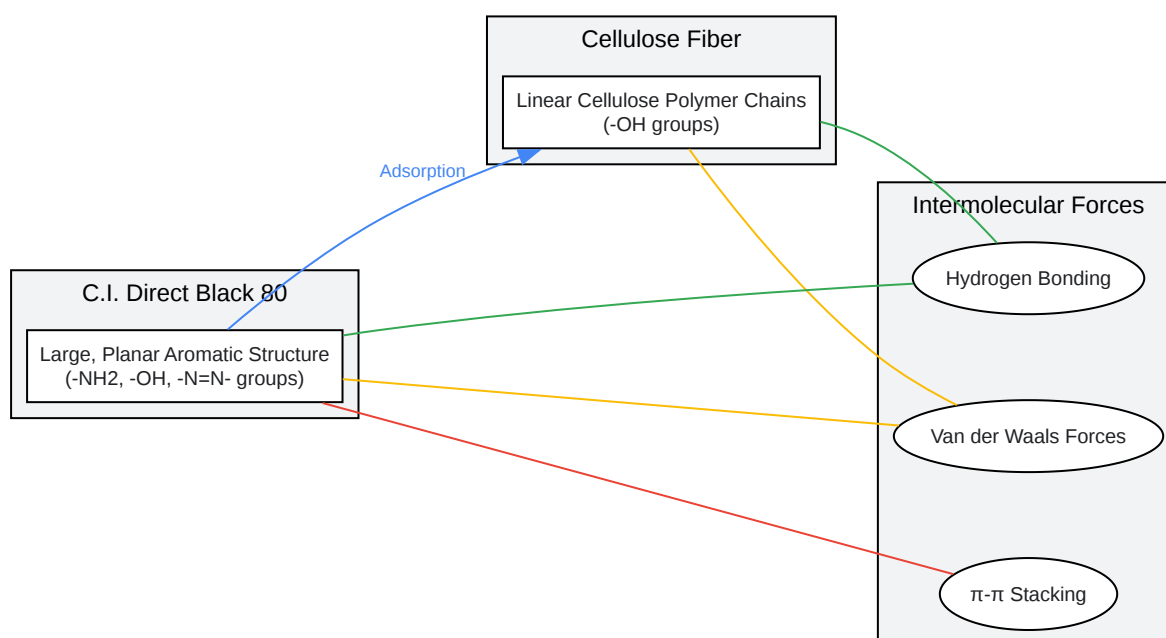
Table 2: Physical and Spectroscopic Properties

Property	Value	Source
Physical Form	Bluish-black to black powder	[1][2][4][6][7]
Odor	Odorless	[1][4][6]
Melting Point	> 300 °C (> 572 °F)	[1][4]
Water Solubility	1 to 10 mg/mL at 18 °C (64 °F)	[1][4]
Organic Solvent Solubility	Insoluble in most organic solvents	[1][2][3][6][8]
λ _{max} (in aqueous solution)	Approximately 599.8 nm	[6]

Mechanism of Action: Dye-Fiber Interaction

The efficacy of **C.I. Direct Black 80** as a direct dye stems from its strong affinity for cellulosic substrates. This interaction is not based on covalent bond formation but rather on a combination of intermolecular forces. The large, planar structure of the dye molecule allows for close association with the linear cellulose polymer chains. The primary forces involved are:

- **Hydrogen Bonding:** The numerous hydroxyl (-OH) groups on the cellulose backbone form hydrogen bonds with the amino (-NH₂), hydroxyl (-OH), and azo (-N=N-) functional groups present in the dye molecule.^[1]
- **Van der Waals Forces:** The extensive surface area of the aromatic regions of the dye molecule facilitates significant van der Waals interactions with the cellulose chains.^[1]
- **π - π Interactions:** The aromatic rings within the dye structure can engage in π - π stacking, which contributes to the dye's retention on the fiber.^{[1][2]}



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Caption: Interaction of **C.I. Direct Black 80** with cellulose fibers.

Experimental Protocols

Determination of Aqueous Solubility (Gravimetric Method)

This protocol outlines a method for quantifying the solubility of **C.I. Direct Black 80** in water.

Methodology:

- **Preparation of Saturated Solution:** Add an excess amount of **C.I. Direct Black 80** to a known volume of deionized water in a sealed container.
- **Equilibration:** Agitate the mixture at a constant temperature (e.g., 25 °C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
- **Separation:** Allow the undissolved solid to settle. Carefully extract a known volume of the supernatant, ensuring no solid particles are transferred. Centrifugation can be used to aid separation.
- **Solvent Evaporation:** Place the known volume of the saturated solution into a pre-weighed, dry evaporation dish. Heat the dish gently in a drying oven until all the water has evaporated.
- **Mass Determination:** Cool the dish in a desiccator and weigh it. Repeat the drying and weighing steps until a constant mass is achieved.
- **Calculation:** The solubility is calculated by subtracting the initial mass of the empty dish from the final mass of the dish with the dried dye residue, and dividing by the volume of the supernatant used.

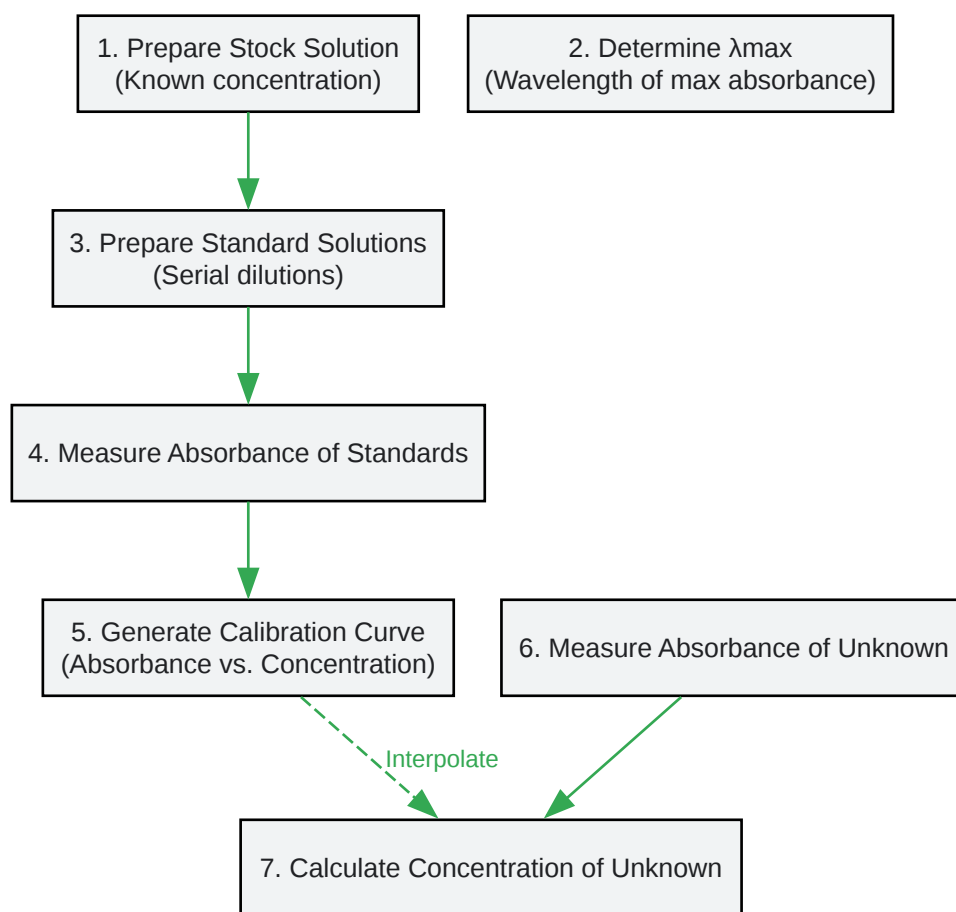
Caption: General workflow for determining the solubility of **C.I. Direct Black 80**.

Quantification in Solution using UV-Vis Spectroscopy

This protocol details the use of UV-Visible spectroscopy for the quantitative analysis of **C.I. Direct Black 80** in aqueous solutions, based on the Beer-Lambert Law.^[6]

Methodology:

- Instrument Setup: Turn on the UV-Vis spectrophotometer and allow it to warm up for at least 15-20 minutes.[\[6\]](#) Set the wavelength range for scanning from 200 nm to 800 nm.[\[6\]](#)
- Preparation of Stock Solution: Accurately weigh a known mass of **C.I. Direct Black 80** and dissolve it in a known volume of deionized water to create a stock solution of a specific concentration (e.g., 100 mg/L).
- Determination of λ_{max} : Perform a full wavelength scan of a diluted standard solution to identify the wavelength of maximum absorbance (λ_{max}), which is approximately 599.8 nm.[\[6\]](#)
- Preparation of Standard Solutions: Prepare a series of standard solutions of known concentrations by serial dilution of the stock solution.
- Generation of Calibration Curve: Measure the absorbance of each standard solution at the determined λ_{max} . Plot a graph of absorbance versus concentration. The resulting linear regression will serve as the calibration curve.[\[6\]](#)
- Measurement of Unknown Sample: Measure the absorbance of the unknown sample at the same λ_{max} . If the absorbance is outside the linear range of the calibration curve, dilute the sample accordingly.
- Concentration Determination: Use the equation of the line from the calibration curve to calculate the concentration of **C.I. Direct Black 80** in the unknown sample, accounting for any dilutions made.



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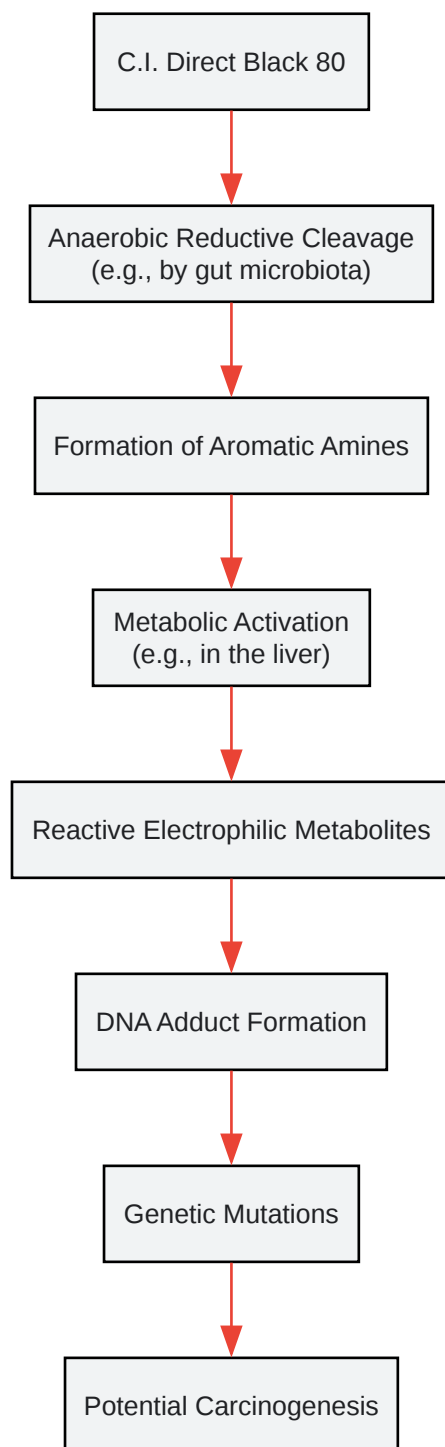
Caption: Workflow for the quantification of **C.I. Direct Black 80** using UV-Vis spectroscopy.

Toxicological Profile and Signaling Pathways

While **C.I. Direct Black 80** is primarily used in industrial applications, its potential impact on biological systems is a key consideration for health and environmental safety. Azo dyes, as a class, are known to be poorly biodegradable under aerobic conditions. However, under anaerobic conditions, the azo bond can be reductively cleaved by microorganisms, leading to the formation of aromatic amines.[1] Some of these aromatic amines are known to be mutagenic and carcinogenic.[1]

The genotoxicity of these metabolites is a significant concern. While specific signaling pathways for **C.I. Direct Black 80** are not extensively documented, a general pathway for the genotoxicity of azo dye metabolites can be proposed. Aromatic amines can be metabolically

activated in the liver, leading to the formation of reactive electrophilic species. These species can then form adducts with DNA, leading to mutations and potentially initiating carcinogenesis.



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Caption: Generalized signaling pathway for the genotoxicity of azo dye metabolites.

Conclusion

C.I. Direct Black 80 is a commercially significant trisazo dye with well-defined chemical and physical properties that make it suitable for dyeing cellulosic materials. Its interaction with fibers is governed by non-covalent forces, and its concentration in solution can be reliably determined using UV-Vis spectroscopy. From a toxicological perspective, the primary concern is not the parent dye itself, but the potential for its metabolic byproducts, specifically aromatic amines, to exhibit genotoxic and carcinogenic properties. This underscores the importance of appropriate handling and disposal procedures to mitigate potential environmental and health risks. For professionals in drug development, the study of such compounds provides valuable insights into the metabolism and potential toxicity of complex aromatic structures.

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